N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-17-7-12-23-21(15-17)18(2)24(30-23)25(28)26-16-22(27-13-5-4-6-14-27)19-8-10-20(29-3)11-9-19/h7-12,15,22H,4-6,13-14,16H2,1-3H3,(H,26,28) |
InChI Key |
DMZGRAIMZVQKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and an alkyl halide.
Final Coupling: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it could act on neurotransmitter receptors in the brain, influencing neuronal communication and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, piperidine ring, and methoxyphenyl group. This structural arrangement provides distinct physicochemical properties and potential biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
